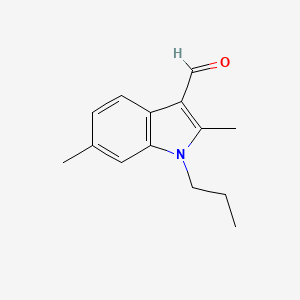

2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde

Description

BenchChem offers high-quality 2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dimethyl-1-propylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-4-7-15-11(3)13(9-16)12-6-5-10(2)8-14(12)15/h5-6,8-9H,4,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISNZAZKFUYVDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C2=C1C=C(C=C2)C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde

An In-depth Technical Guide to the Synthesis of 2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde

This guide provides a comprehensive technical overview for the , a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Indole-3-carbaldehyde derivatives serve as crucial scaffolds and intermediates in the creation of complex bioactive molecules.[1][2] This document details a robust and efficient two-step synthetic pathway, grounded in well-established chemical principles, designed for practical application in a laboratory setting.

The narrative moves beyond a simple recitation of steps to explain the causality behind procedural choices, ensuring a self-validating and reproducible protocol. All mechanistic claims and procedural standards are substantiated with citations to authoritative literature.

Strategic Overview: A Two-Step Synthetic Approach

The synthesis of the target molecule is logically approached in two distinct stages, starting from the commercially available 2,6-dimethylindole.

-

Step 1: N-Alkylation. The first stage involves the selective alkylation of the indole nitrogen with a propyl group to form the intermediate, 2,6-dimethyl-1-propyl-1H-indole .

-

Step 2: C3-Formylation. The second stage introduces the aldehyde functionality at the C3 position of the indole ring using the Vilsmeier-Haack reaction, a classic and highly effective method for formylating electron-rich aromatic systems.[3][4][5]

The complete workflow is visualized below.

Caption: Overall synthetic workflow for the target compound.

Part 1: Synthesis of 2,6-dimethyl-1-propyl-1H-indole

Principle and Rationale

The N-H proton of the indole ring is weakly acidic and can be removed by a suitable base to generate a highly nucleophilic indolide anion. This anion readily undergoes an S_N2 reaction with an alkyl halide, such as 1-bromopropane, to form the N-alkylated product. The choice of base is critical; strong bases like sodium hydride (NaH) ensure complete deprotonation, driving the reaction to completion. Solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal as they are aprotic and can effectively solvate the resulting ions.

Detailed Experimental Protocol: N-Propylation

Materials:

-

2,6-Dimethylindole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1-Bromopropane

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dimethylindole (1.0 eq).

-

Add anhydrous DMF to dissolve the starting material.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30-45 minutes until gas evolution ceases.

-

Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure 2,6-dimethyl-1-propyl-1H-indole.

Part 2: Synthesis of 2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde

Mechanism and Theory: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a cornerstone of heterocyclic synthesis, enabling the formylation of electron-rich rings.[4][5] The reaction proceeds in three main stages:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[6]

-

Electrophilic Aromatic Substitution: The electron-rich C3 position of the indole ring attacks the Vilsmeier reagent. The indole nucleus is a powerful nucleophile, making this attack highly favorable and regioselective.[6]

-

Hydrolysis: The resulting iminium salt intermediate is stable until an aqueous workup, during which it is readily hydrolyzed to the final aldehyde product.

Caption: The mechanistic pathway of the Vilsmeier-Haack reaction.

Detailed Experimental Protocol: C3-Formylation

Materials:

-

2,6-dimethyl-1-propyl-1H-indole (from Part 1)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Sodium acetate (NaOAc) or Sodium hydroxide (NaOH) solution

-

Ice

-

Water

-

Dichloromethane or Ethyl acetate

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous DMF (3.0 eq).

-

Cool the DMF to 0 °C in an ice bath.

-

Slowly add POCl₃ (1.2 eq) dropwise with vigorous stirring. The Vilsmeier reagent will form exothermically. Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 2,6-dimethyl-1-propyl-1H-indole (1.0 eq) in a small amount of anhydrous DMF dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature, then heat to 35-40 °C for 1-2 hours.[7] Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture back to 0 °C and pour it carefully onto a stirred mixture of crushed ice.

-

Neutralize the acidic solution by the slow addition of an aqueous solution of NaOH or saturated sodium acetate until the pH is approximately 6-8.[6][8] This will precipitate the product.

-

Stir the resulting suspension for 30 minutes.

-

Collect the solid product by vacuum filtration, washing thoroughly with cold water.

-

The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by silica gel column chromatography to yield the pure 2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde.

Quantitative Data Summary

The following table provides an example of reagent quantities for the C3-Formylation step.

| Reagent | Molecular Wt. ( g/mol ) | Molar Eq. | Moles (mmol) | Amount |

| 2,6-dimethyl-1-propyl-1H-indole | 187.28 | 1.0 | 10 | 1.87 g |

| Phosphorus oxychloride (POCl₃) | 153.33 | 1.2 | 12 | 1.1 mL |

| N,N-Dimethylformamide (DMF) | 73.09 | 3.0 | 30 | 2.2 g (2.3 mL) |

| Expected Product | 215.29 | - | - | - |

Note: Yields for Vilsmeier-Haack reactions on substituted indoles are typically high, often in the range of 80-95%.[3][9]

Safety and Handling

-

Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere and away from moisture.

-

Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

Conclusion

The can be reliably achieved through a two-step sequence involving N-propylation of 2,6-dimethylindole followed by a Vilsmeier-Haack formylation. This approach utilizes well-documented and high-yielding reactions, providing a clear and reproducible pathway for obtaining this valuable synthetic intermediate. The final product serves as a versatile building block for the elaboration of more complex molecular architectures, particularly in the field of drug discovery and development.[1]

References

-

Wang, Q.-D., et al. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett, 28, 2670-2674. Available at: [Link]

-

Li, Y., et al. (2019). Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst. Asian Journal of Organic Chemistry, 8(9), 1598-1601. Available at: [Link]

-

Sheng, H., et al. (2019). Electrochemically Enabled C3-Formylation and -Acylation of Indoles with Aldehydes. Organic Letters, 21(20), 8345-8349. Available at: [Link]

-

Reddy, B. V. S., et al. (2024). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. Available at: [Link]

-

Li, Z., et al. (2022). Synthesis of C-1 Deuterated 3-Formylindoles by Organophotoredox Catalyzed Direct Formylation of Indoles with Deuterated Glyoxylic Acid. Organic Letters, 24(28), 5146-5151. Available at: [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]

-

Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

-

Campaigne, E., & Archer, W. L. (1953). p-Dimethylaminobenzaldehyde. Organic Syntheses, 33, 27. Available at: [Link]

-

Sridharan, V. (2011). Review Article on Vilsmeier-Haack Reaction. International Journal of ChemTech Research, 3(1), 549-559. Available at: [Link]

-

Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. Available at: [Link]

-

Smith, G. F. (1954). The Formylation of Indoles by the Vilsmeier-Haack Method. J. Chem. Soc., 3842-3846. Available at: [Link]

-

Li, Z., et al. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Journal of Materials Chemistry A, 8, 17061-17067. Available at: [Link]

-

Tetrahedron. 2,6-Dimethyl-1-propyl-1H-indole-3-carbaldehyde. Available at: [Link]

- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.

-

Kumar, K. S., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 795-802. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde: Synthesis, Properties, and Potential Applications

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Among the diverse family of indole derivatives, indole-3-carbaldehydes are particularly valuable as versatile synthetic intermediates.[2][3] This technical guide provides a comprehensive overview of a specific, yet largely unexplored, derivative: 2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde .

While specific experimental data for this compound is not extensively documented in publicly available literature, this guide, intended for researchers, scientists, and drug development professionals, will provide a robust framework for its synthesis, predicted physicochemical and spectroscopic properties, and potential applications. By leveraging established synthetic methodologies and drawing parallels with structurally related compounds, we aim to equip researchers with the foundational knowledge required to explore the potential of this novel molecule. The strategic placement of methyl groups at the 2 and 6 positions, combined with a propyl group at the N-1 position, is anticipated to modulate the electronic and steric properties of the indole core, potentially leading to unique biological activities.[4]

Proposed Synthetic Pathway

The synthesis of 2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde can be logically approached in a two-step sequence starting from the commercially available 2,6-dimethyl-1H-indole. The first step involves the N-alkylation of the indole nitrogen with a propyl group, followed by the formylation of the C-3 position.

Step 1: N-Propylation of 2,6-Dimethyl-1H-indole

The introduction of the propyl group at the indole nitrogen can be achieved through a standard N-alkylation reaction. This typically involves the deprotonation of the indole nitrogen with a strong base, such as sodium hydride (NaH), to form the corresponding anion, which then acts as a nucleophile to displace a halide from an alkyl halide.

Experimental Protocol:

-

Preparation: To a solution of 2,6-dimethyl-1H-indole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise.

-

Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases.

-

Alkylation: Cool the reaction mixture back to 0 °C and add 1-bromopropane (1.1 eq.) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product, 1-propyl-2,6-dimethyl-1H-indole, can be purified by column chromatography on silica gel.

Step 2: Vilsmeier-Haack Formylation of 1-Propyl-2,6-dimethyl-1H-indole

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[5][6] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like DMF.[7] This electrophilic reagent then attacks the electron-rich C-3 position of the indole ring.

Experimental Protocol:

-

Vilsmeier Reagent Formation: In a separate flask under an inert atmosphere, add phosphorus oxychloride (1.5 eq.) dropwise to anhydrous DMF (10 eq.) at 0 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

-

Formylation Reaction: To the pre-formed Vilsmeier reagent, add a solution of 1-propyl-2,6-dimethyl-1H-indole (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until basic.

-

Isolation: The product will often precipitate out of the aqueous solution. Collect the solid by filtration. If no precipitate forms, extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: The crude 2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Predicted Physicochemical and Spectroscopic Properties

The following properties are predicted based on the known characteristics of structurally similar indole-3-carbaldehyde derivatives.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₇NO |

| Molecular Weight | 215.29 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Expected to be in the range of 100-150 °C |

| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, acetone, and dichloromethane |

| LogP | Estimated to be in the range of 2.5 - 3.5 |

Spectroscopic Data

The predicted spectroscopic data is crucial for the characterization of the synthesized compound.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, the aldehyde proton, and the protons of the N-propyl and methyl groups.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet |

| H-4 (Indole) | 7.8 - 8.2 | Singlet or narrow doublet |

| H-5, H-7 (Indole) | 7.0 - 7.5 | Multiplet |

| N-CH₂ (Propyl) | 4.0 - 4.3 | Triplet |

| C-CH₂ (Propyl) | 1.7 - 2.0 | Sextet |

| CH₃ (Propyl) | 0.8 - 1.1 | Triplet |

| C2-CH₃ (Indole) | 2.4 - 2.7 | Singlet |

| C6-CH₃ (Indole) | 2.3 - 2.6 | Singlet |

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 185 - 190 |

| C-3 (Indole) | 115 - 120 |

| C-3a, C-7a (Indole) | 125 - 140 |

| Aromatic Carbons (Indole) | 110 - 135 |

| N-CH₂ (Propyl) | 45 - 50 |

| C-CH₂ (Propyl) | 22 - 27 |

| CH₃ (Propyl) | 10 - 15 |

| C2-CH₃ (Indole) | 12 - 16 |

| C6-CH₃ (Indole) | 20 - 25 |

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Aldehyde) | 1660 - 1690 | Strong |

| C-H (Aldehyde) | 2720 - 2780 and 2820 - 2880 | Medium, sharp |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 2960 | Medium to strong |

| C=C (Aromatic) | 1450 - 1600 | Medium |

The carbonyl stretching frequency is expected to be in the lower range for aromatic aldehydes due to conjugation.[8][9]

Mass Spectrometry (MS):

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

| Ion | Predicted m/z |

| [M]⁺ | 215 |

| [M-H]⁺ | 214 |

| [M-CHO]⁺ | 186 |

| [M-C₃H₇]⁺ | 172 |

Further fragmentation of the indole ring is also expected.[10][11]

Potential Applications in Drug Development

The indole-3-carbaldehyde scaffold is a cornerstone in the development of new therapeutic agents.[4] Derivatives have shown a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][12]

-

Anticancer Activity: Many indole-based compounds exhibit potent anticancer properties by targeting various cellular pathways. The substitution pattern on the indole ring can significantly influence this activity.

-

Antimicrobial Agents: The indole nucleus is present in many natural and synthetic antimicrobial agents. The lipophilicity introduced by the N-propyl group and the steric bulk of the methyl groups may enhance cell membrane penetration and interaction with microbial targets.

-

Aryl Hydrocarbon Receptor (AhR) Modulation: Indole-3-carbaldehyde is a known ligand for the Aryl Hydrocarbon Receptor, which plays a crucial role in regulating immune responses and gut homeostasis.[13] Modifications to the core structure could lead to the development of selective AhR modulators for the treatment of metabolic and inflammatory diseases.

The unique substitution pattern of 2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde makes it a compelling candidate for screening in various biological assays to uncover novel therapeutic leads.

Conclusion

This technical guide provides a comprehensive, albeit prospective, analysis of 2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde. By outlining a reliable synthetic route and predicting its key physicochemical and spectroscopic properties, we have laid the groundwork for its practical synthesis and characterization. The established biological significance of the indole-3-carbaldehyde scaffold suggests that this novel derivative holds considerable promise for future research in medicinal chemistry and drug discovery. The insights and protocols detailed herein are intended to facilitate the exploration of this compound and its potential contributions to the development of new therapeutic agents.

References

- Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC - NIH.

- Bioactive natural compounds from 1H-indole-3-carboxaldhyde.

- New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed.

- Study of Mass Spectra of Some Indole Deriv

- Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications.

- New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review.

- 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.

- The C=O Bond, Part II: Aldehydes. Spectroscopy Online.

- Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a).

- Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Preprints.org.

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. The Royal Society of Chemistry.

- 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- The Significance of Indole-3-carboxaldehyde in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. PubMed.

- Indole-3-carboxaldehyde(487-89-8) 1H NMR spectrum. ChemicalBook.

- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu

- Indole-3-Carboxaldehyde | C9H7NO | CID 10256. PubChem.

- 1-propyl-1H-indole | C11H13N | CID 261162. PubChem.

- 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029737).

- Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticul

- Aldehyde IR Spectroscopy. Berkeley Learning Hub.

- Showing metabocard for Indole-3-carboxaldehyde (HMDB0029737).

- Vilsmeier-Haack Reaction. Chemistry Steps.

- Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Academy of Sciences.

- Vilsmeier-Haack Reaction. Organic Chemistry Portal.

- Vilsmeier-Haack Reaction. NROChemistry.

- Indole-3-carboxaldehyde | 487-89-8. ChemicalBook.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome. PubMed.

- Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase.

- 3-propyl-1H-indole | C11H13N | CID 12502665. PubChem.

- 2-Methyl-1-iso-propyl-3-(1-naphthoyl)indole. SpectraBase.

- N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. MDPI.

- Synthesis of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole: A Technical Guide. Benchchem.

- Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.

- 2-(3-Phenyl-n-propyl)-1-(pyrimidin-2-yl)-1H-indole. SpectraBase.

- The Significance of 2,6-Dimethyl-1H-indole in Fine Chemical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.

- Synthetic method for indole-3-carboxaldehyde compounds.

- Synthesis method of 2, 6-dimethyl-1-indanone.

- Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2,6-dimethylcyclohexanone.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 12. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Biological Activity of Substituted Indole-3-Carbaldehydes

For Researchers, Scientists, and Drug Development Professionals

Indole, a privileged heterocyclic motif, is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2][3] Among its myriad derivatives, substituted indole-3-carbaldehydes have emerged as a particularly fruitful area of research, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this versatile chemical class, offering insights for researchers and professionals engaged in drug discovery and development.

The Indole-3-Carbaldehyde Core: A Gateway to Diverse Bioactivity

Indole-3-carbaldehyde (I3A) serves as a crucial starting material for the synthesis of a vast array of bioactive molecules.[2][4][5] Its inherent structure, featuring a reactive aldehyde group at the C3 position of the indole ring, allows for a wide range of chemical modifications. These modifications, including substitutions on the indole nucleus and transformations of the aldehyde functional group, are pivotal in tuning the molecule's biological profile.[1][3] The stability of the indole nucleus, coupled with the reactivity of the aldehyde, makes I3A a favored scaffold in the design of novel therapeutic agents.[2]

The biological potential of substituted indole-3-carbaldehydes is extensive, with demonstrated efficacy in several key therapeutic areas:

-

Anticancer Activity: A significant body of research highlights the potent anticancer properties of I3A derivatives.[1][2][6] These compounds have shown the ability to inhibit the proliferation of various cancer cell lines, including breast cancer.[7][8]

-

Antimicrobial Properties: The indole scaffold is a well-established pharmacophore for antimicrobial agents.[9][10][11] Derivatives of I3A have exhibited significant activity against a spectrum of pathogens, including bacteria (both Gram-positive and Gram-negative) and fungi.[1][9][11] This includes activity against multi-drug-resistant strains like MRSA.[11][12]

-

Anti-inflammatory Effects: Certain I3A derivatives have demonstrated notable anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[1][2][13]

-

Antioxidant Potential: The ability of indole derivatives to scavenge free radicals has been documented, positioning them as potential agents for combating oxidative stress-related diseases.[14][15][16]

-

Antiviral Activity: Research has also explored the antiviral capabilities of I3A derivatives, including activity against HIV.[1][2]

Structure-Activity Relationships: Tailoring Activity Through Chemical Modification

The biological activity of indole-3-carbaldehyde derivatives is intricately linked to their chemical structure. Strategic modifications at various positions of the indole ring and the aldehyde group can dramatically influence their potency and selectivity.

Substitutions on the Indole Ring

Modifications to the benzene portion of the indole nucleus, such as alkylation, arylation, and halogenation, have been shown to significantly impact bioactivity.[1][3] For instance, the introduction of a bromine atom at the C5 position has been reported to enhance the antimicrobial activity of certain indole-3-aldehyde hydrazone derivatives.[11][12]

Modifications of the Aldehyde Group

The aldehyde functional group at the C3 position is a prime site for chemical derivatization. Common modifications include:

-

Schiff Base Formation: Condensation of the aldehyde with various primary amines yields Schiff bases, a class of compounds with well-documented antimicrobial and anticancer activities.[9]

-

Thiosemicarbazone Synthesis: Reaction with thiosemicarbazides produces thiosemicarbazones, which have shown promising results as anticancer and antimycobacterial agents.[6]

-

Hydrazone Formation: The reaction with hydrazides leads to the formation of hydrazones, which have been investigated for their antimicrobial properties.[11][12]

-

Knoevenagel Condensation: This reaction allows for the introduction of various functional groups by reacting the aldehyde with active methylene compounds.[10]

These derivatizations not only alter the steric and electronic properties of the molecule but can also introduce new pharmacophoric features, leading to enhanced biological activity.

Key Biological Activities and Mechanisms of Action

Anticancer Activity

Substituted indole-3-carbaldehydes exert their anticancer effects through various mechanisms. Some derivatives have been shown to interact with DNA, potentially disrupting DNA replication and transcription in cancer cells.[17] Palladium(II) complexes of indole-3-carbaldehyde thiosemicarbazones, for example, have demonstrated the ability to bind to DNA.[17]

A study on novel indole-based arylsulfonylhydrazides demonstrated their efficacy against human breast cancer cell lines (MCF-7 and MDA-MB-468).[7][8] The most potent compound in this series, 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide, exhibited IC50 values of 13.2 μM and 8.2 μM against MCF-7 and MDA-MB-468 cells, respectively.[7][8]

Antimicrobial Activity

The antimicrobial action of indole-3-carbaldehyde derivatives is a significant area of investigation. A series of indole-3-aldehyde and 5-bromoindole-3-aldehyde hydrazide and hydrazones were evaluated for their in vitro antimicrobial activities and showed a broad spectrum of activity with MIC values ranging from 6.25-100 µg/mL against various microorganisms.[11][12]

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Indole-3-carbaldehyde Hydrazone Derivatives

| Compound | S. aureus (MIC, µg/mL) | MRSA (MIC, µg/mL) | E. coli (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| Indole-3-aldehyde nicotinic acid hydrazide | >100 | >100 | >100 | >100 | >100 |

| 5-Bromoindole-3-aldehyde nicotinic acid hydrazide | 50 | 25 | 100 | 50 | 50 |

| Indole-3-aldehyde anisic acid hydrazide | 25 | 12.5 | 50 | 25 | 50 |

| 5-Bromoindole-3-aldehyde anisic acid hydrazide | 12.5 | 6.25 | 25 | 12.5 | 25 |

| Ampicillin | 12.5 | >100 | 12.5 | 6.25 | - |

| Ciprofloxacin | 3.12 | 3.12 | 1.56 | 1.56 | - |

| Fluconazole | - | - | - | - | 6.25 |

| Data synthesized from literature.[11][12] |

Anti-inflammatory and Immunomodulatory Activity

Recent studies have shed light on the anti-inflammatory and immunomodulatory roles of indole-3-carbaldehyde. It has been shown to enhance the epithelial barrier and exert anti-inflammatory activity in the intestinal tract.[13] Furthermore, indole-3-carboxaldehyde has been found to inhibit inflammatory response and lipid accumulation in macrophages through the miR-1271-5p/HDAC9 pathway, suggesting its potential in mitigating atherosclerosis.[18]

Synthetic Methodologies and Experimental Protocols

The synthesis of substituted indole-3-carbaldehydes and their derivatives often involves straightforward and efficient chemical reactions.

General Procedure for the Synthesis of Schiff Bases of Indole-3-Carbaldehyde

A common method for synthesizing Schiff bases involves the condensation reaction of indole-3-carbaldehyde with various aryl amines.[9]

Step-by-step Protocol:

-

Dissolve indole-3-carbaldehyde (1 equivalent) in a suitable solvent, such as ethanol or glacial acetic acid.

-

Add the desired aryl amine (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid if not used as the solvent.

-

Reflux the reaction mixture for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated solid product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

General Procedure for the Synthesis of Indole-3-carboxaldehyde Thiosemicarbazones

The synthesis of thiosemicarbazones typically involves the reaction of indole-3-carbaldehyde with a thiosemicarbazide derivative.[6]

Step-by-step Protocol:

-

Dissolve indole-3-carbaldehyde (1 equivalent) in a suitable solvent like ethanol.

-

Add a solution of the appropriate thiosemicarbazide (1 equivalent) in the same solvent.

-

Add a few drops of a catalyst, such as concentrated sulfuric acid or glacial acetic acid.

-

Reflux the mixture for a designated time (e.g., 3-6 hours).

-

Monitor the reaction by TLC.

-

After cooling, the solid product that crystallizes out is filtered, washed, and dried.

Future Perspectives and Conclusion

Substituted indole-3-carbaldehydes represent a highly promising and versatile class of compounds with a wide spectrum of biological activities. The ease of their synthesis and the potential for diverse structural modifications make them attractive candidates for drug discovery programs. Future research in this area will likely focus on:

-

Optimization of existing scaffolds: Fine-tuning the structure of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.

-

Elucidation of mechanisms of action: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds.

-

Exploration of new therapeutic areas: Evaluating the potential of these derivatives in other disease contexts.

-

Development of novel synthetic methodologies: Creating more efficient and sustainable routes for the synthesis of complex indole-3-carbaldehyde analogues.

References

-

Mukhtar, N. A., et al. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry. [Link]

-

Arch Pharm Res. (2021). Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. Archives of Pharmacal Research, 44(8), 1-13. [Link]

-

El-Sawy, W. A., et al. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. [Link]

-

Mukhtar, N. A., et al. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry. [Link]

-

Kumar, S., et al. (2018). Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents. ResearchGate. [Link]

-

Salman, A., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 5, 81-99. [Link]

-

Mukhtar, N. A., et al. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. ResearchGate. [Link]

-

Carrasco, F., et al. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Journal of Chemistry. [Link]

-

Gurkok, G., et al. (2008). Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. Chemotherapy, 54(5), 353-357. [Link]

-

Khan, I., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42359–42371. [Link]

-

Gurkok, G., et al. (2009). Investigation of Antimicrobial Activities of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives. ResearchGate. [Link]

-

Khan, I., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42359–42371. [Link]

-

Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]

-

Haribabu, J., et al. (2018). Synthesis, structures and mechanistic pathways of anticancer activity of palladium(II) complexes with indole-3-carbaldehyde thiosemicarbazones. New Journal of Chemistry, 42(13), 10818-10832. [Link]

-

The Good Scents Company. indole-3-carboxaldehyde. The Good Scents Company. [Link]

-

Wang, Y., et al. (2024). Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway. Journal of Cellular and Molecular Medicine, 28(24), e70263. [Link]

-

Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. ResearchGate. [Link]

-

Bingül, M. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 19(2), 318-327. [Link]

-

Fernández, S., et al. (2024). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. ResearchGate. [Link]

-

Beena, K. P., et al. (2018). Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. International Journal of Pharmaceutical Sciences and Research, 9(10), 4283-4288. [Link]

-

Asadipour, A., et al. (2013). N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. Research in Pharmaceutical Sciences, 8(4), 259–269. [Link]

-

Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 853–867. [Link]

-

Kesteleyn, B., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(11), 4547–4561. [Link]

Sources

- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]

- 11. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. researchgate.net [researchgate.net]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. researchgate.net [researchgate.net]

- 18. Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde mechanism of action

An In-Depth Technical Guide on the Putative Mechanism of Action of 2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde

Authored by: A Senior Application Scientist

Preamble: Charting the Unexplored Territory of a Novel Indole Derivative

This document provides a comprehensive technical framework for elucidating the mechanism of action of the novel synthetic compound, 2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde. As this molecule is not extensively characterized in current public-domain literature, this guide adopts a first-principles approach. We will begin by deconstructing the molecule's structural features to postulate a probable biological target and mechanism. Subsequently, a rigorous, multi-tiered experimental plan will be detailed to systematically validate this hypothesis. This guide is intended for researchers and drug development professionals engaged in the early-stage characterization of novel chemical entities.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. The specific substitutions on our target molecule—a propyl group at the N1 position, methyl groups at C2 and C6, and a carbaldehyde at the C3 position—are not arbitrary. Each modification is predicted to influence the compound's steric and electronic properties, thereby dictating its interaction with biological macromolecules. Our central hypothesis is that 2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde functions as a modulator of inflammatory signaling pathways, a common activity for this class of compounds.

Part 1: Mechanistic Hypothesis - Targeting the Keystones of Inflammatory Signaling

The indole-3-carbaldehyde core is a known pharmacophore in a variety of therapeutic areas, including oncology and inflammation. The aldehyde group at the C3 position is a key feature, often acting as a Michael acceptor or forming Schiff base intermediates with nucleophilic residues (such as lysine) in enzyme active sites. The N1-propyl and C2, C6-dimethyl substitutions likely enhance lipophilicity, potentially improving cell permeability and modulating binding pocket interactions.

Based on structure-activity relationships of similar indole derivatives, we hypothesize that 2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde primarily targets enzymes or transcription factors central to the inflammatory response. Potential candidates include, but are not limited to, cyclooxygenase (COX) enzymes, lipoxygenase (LOX) enzymes, or transcription factors such as NF-κB.

Proposed Signaling Pathway Interruption

We will focus our initial investigation on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in numerous diseases. We postulate that our compound may inhibit this pathway at one of several key nodes.

Caption: Hypothesized NF-κB pathway inhibition by the test compound.

Part 2: Experimental Validation - A Phased Approach

The following experimental workflows are designed to systematically test our hypothesis, moving from broad cellular effects to specific molecular interactions.

Phase 1: Cellular Phenotyping and Pathway Activity

The initial phase aims to confirm that the compound has the predicted anti-inflammatory effect at a cellular level and to verify its impact on the NF-κB pathway.

2.1.1. Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed 5 x 10^4 cells per well in a 96-well plate and allow to adhere overnight.

-

Compound Treatment: Pre-treat cells with a dose-response range of 2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde (e.g., 0.1, 1, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).

-

Inflammatory Challenge: Stimulate the cells with 100 ng/mL of LPS for 24 hours.

-

Cytokine Measurement: Collect the cell supernatant and quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the IC50 value of the compound for the inhibition of each cytokine.

2.1.2. Experimental Protocol: NF-κB Reporter Assay

-

Cell Line: Utilize a stable cell line (e.g., HEK293T) expressing an NF-κB-driven luciferase reporter gene.

-

Transfection (if necessary): If a stable cell line is not available, co-transfect cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment and Stimulation: Follow the same treatment and stimulation protocol as described in 2.1.1.

-

Luciferase Assay: After 6-8 hours of LPS stimulation, lyse the cells and measure luciferase activity using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the NF-κB luciferase activity to the control reporter activity. Determine the dose-dependent effect of the compound on NF-κB activation.

Phase 2: Target Engagement and Identification

If Phase 1 results are positive, the next step is to confirm direct interaction with the hypothesized target within the cell.

2.2.1. Experimental Protocol: Western Blot for IKK Phosphorylation and IκBα Degradation

-

Cell Culture and Treatment: Culture and treat RAW 264.7 cells as described in 2.1.1, but for shorter time points (e.g., 0, 5, 15, 30, 60 minutes) following LPS stimulation.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Probe the membrane with primary antibodies against phospho-IKKα/β, total IKKα, phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH).

-

Detection and Analysis: Use HRP-conjugated secondary antibodies and an ECL detection system. Quantify band intensities using densitometry software.

2.2.2. Data Presentation: Summary of In Vitro Efficacy

| Assay Type | Endpoint Measured | Vehicle Control | Compound (10 µM) | IC50 (µM) |

| TNF-α ELISA | TNF-α (pg/mL) | 1500 ± 120 | 350 ± 45 | Calculated |

| IL-6 ELISA | IL-6 (pg/mL) | 2200 ± 200 | 550 ± 60 | Calculated |

| NF-κB Reporter | Relative Luciferase Units | 100 ± 8 | 25 ± 5 | Calculated |

| Western Blot | p-IKK / Total IKK Ratio | 1.0 ± 0.1 | 0.3 ± 0.05 | - |

| Western Blot | IκBα / β-actin Ratio | 0.2 ± 0.04 | 0.8 ± 0.1 | - |

(Note: The data in this table is illustrative and represents expected outcomes based on the hypothesis.)

Phase 3: Direct Target Binding and Enzymatic Inhibition

The final phase involves confirming direct binding to the target protein and characterizing the nature of the inhibition.

2.3.1. Experimental Workflow: Target Deconvolution and Validation

Caption: Workflow for direct target identification and validation.

2.3.2. Experimental Protocol: In Vitro IKKβ Kinase Assay

-

Reagents: Obtain recombinant human IKKβ enzyme, a suitable substrate (e.g., a peptide derived from IκBα), and ATP.

-

Assay Setup: In a 96-well plate, combine the IKKβ enzyme with varying concentrations of the test compound and incubate for a pre-determined time.

-

Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP.

-

Detection: After a set incubation period, stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP production.

-

Data Analysis: Plot the percentage of kinase activity against the compound concentration to determine the IC50 value for direct enzyme inhibition.

Part 3: Trustworthiness and Self-Validation

References

-

The Indole Nucleus in Medicinal Chemistry. (A broad review of the importance of the indole scaffold). Molecules. [Link]

-

NF-κB signaling in inflammation. (A comprehensive overview of the NF-κB pathway). Nature Reviews Immunology. [Link]

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement. (A review of the CETSA methodology). Science. [Link]

-

Western Blotting: A Guide to Principles and Methods. (A general guide to western blotting techniques). Bio-Rad Laboratories. [Link]

Spectroscopic and Structural Elucidation of 2,6-Dimethyl-1-propyl-1H-indole-3-carbaldehyde: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of key spectroscopic techniques for the structural elucidation of this indole derivative. Given the limited availability of specific experimental data for this compound in public databases, this guide presents expected spectroscopic characteristics based on foundational principles and data from analogous structures, alongside detailed, field-proven experimental protocols for data acquisition and analysis.

Introduction

2,6-Dimethyl-1-propyl-1H-indole-3-carbaldehyde is a synthetic indole derivative with potential applications in medicinal chemistry and organic synthesis. The indole scaffold is a prominent feature in a wide array of biologically active molecules, and understanding the precise structure of its derivatives is paramount for elucidating structure-activity relationships (SAR). Spectroscopic analysis is the cornerstone of this structural determination, providing a detailed fingerprint of the molecule's atomic and electronic environment. This guide will explore the expected ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for the title compound, offering insights into the causality behind experimental choices and ensuring a self-validating system of protocols.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of 2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde and the numbering of key atoms.

Caption: Molecular structure of 2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of 2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde will exhibit distinct signals for the aromatic, aldehydic, propyl, and methyl protons.

Expected ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 10.2 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.8 - 8.0 | Singlet | 1H | H4 |

| ~7.1 - 7.3 | Singlet | 1H | H7 |

| ~7.0 - 7.2 | Doublet | 1H | H5 |

| ~4.0 - 4.2 | Triplet | 2H | N-CH₂- (propyl) |

| ~2.6 - 2.8 | Singlet | 3H | 2-CH₃ |

| ~2.4 - 2.6 | Singlet | 3H | 6-CH₃ |

| ~1.7 - 1.9 | Sextet | 2H | -CH₂- (propyl) |

| ~0.9 - 1.1 | Triplet | 3H | -CH₃ (propyl) |

Rationale for Expected Shifts:

-

The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, resulting in a downfield shift.

-

The aromatic protons (H4, H5, H7) will appear in the aromatic region, with their specific shifts influenced by the electron-donating methyl group at C6 and the electron-withdrawing aldehyde group at C3.

-

The N-propyl group protons will show characteristic triplet-sextet-triplet pattern, with the methylene group attached to the nitrogen being the most downfield due to the inductive effect of the nitrogen atom.

-

The methyl groups at C2 and C6 will appear as sharp singlets in the upfield region.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The expected ¹³C NMR spectrum of 2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde will show distinct signals for each unique carbon atom.

Expected ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~185 - 190 | Aldehyde C=O |

| ~140 - 145 | C2 |

| ~135 - 140 | C7a |

| ~130 - 135 | C6 |

| ~125 - 130 | C3a |

| ~120 - 125 | C4 |

| ~115 - 120 | C5 |

| ~110 - 115 | C3 |

| ~105 - 110 | C7 |

| ~45 - 50 | N-CH₂- (propyl) |

| ~20 - 25 | -CH₂- (propyl) |

| ~15 - 20 | 6-CH₃ |

| ~10 - 15 | 2-CH₃ |

| ~10 - 15 | -CH₃ (propyl) |

Rationale for Expected Shifts:

-

The carbonyl carbon of the aldehyde is the most deshielded carbon due to the strong electron-withdrawing effect of the oxygen atom.

-

The aromatic carbons of the indole ring will resonate in the downfield region, with their specific shifts determined by their position relative to the substituents.

-

The aliphatic carbons of the propyl and methyl groups will appear in the upfield region of the spectrum.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 100 MHz or higher ¹³C frequency NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio, as the natural abundance of ¹³C is low.

-

-

Data Processing:

-

Apply a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde will show characteristic absorption bands for the aldehyde, aromatic C-H, and aliphatic C-H bonds.

Expected IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2820 and ~2720 | Medium | C-H stretch of aldehyde |

| ~1660 - 1680 | Strong | C=O stretch of aldehyde |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2960 - 2850 | Strong | Aliphatic C-H stretch |

| ~1600 and ~1450 | Medium to Strong | C=C stretch of aromatic ring |

Rationale for Expected Absorptions:

-

The aldehyde C-H stretch typically appears as two weak to medium bands.

-

The carbonyl (C=O) stretch of the aldehyde is a strong and sharp absorption band.

-

The aromatic and aliphatic C-H stretches appear at their characteristic frequencies.

-

The aromatic C=C stretches give rise to absorptions in the 1600-1450 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the beam path and record the sample spectrum.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde, the molecular weight is 215.29 g/mol .

Expected Mass Spectrum Data

-

Molecular Ion Peak (M⁺): m/z = 215

-

Key Fragmentation Peaks:

-

m/z = 186: Loss of the ethyl group (-C₂H₅) from the propyl chain.

-

m/z = 172: Loss of the propyl group (-C₃H₇).

-

m/z = 144: Loss of the propyl group and the aldehyde group (-C₃H₇, -CHO).

-

Fragmentation Pathway:

Caption: Expected fragmentation pathway in mass spectrometry.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is volatile and thermally stable, it can be separated by GC before entering the mass spectrometer.

-

-

Ionization:

-

Electron Ionization (EI): A high-energy electron beam is used to ionize the sample, often leading to extensive fragmentation.

-

Electrospray Ionization (ESI): A soft ionization technique that is useful for determining the molecular weight with minimal fragmentation.

-

-

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.

-

Detection: An electron multiplier or other detector records the abundance of each ion.

Conclusion

The structural elucidation of 2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde relies on a multi-faceted spectroscopic approach. By combining the insights from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, a comprehensive and unambiguous structural assignment can be achieved. The protocols and expected data presented in this guide provide a robust framework for researchers to characterize this and similar indole derivatives, ensuring scientific integrity and advancing the development of novel chemical entities.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Li, Z., et al. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Indole-3-carboxaldehyde. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole-3-carboxaldehyde. Retrieved from [Link]

Whitepaper: Unveiling the Therapeutic Target Landscape of Dimethyl-Propyl-Indole-Carbaldehyde

An in-depth technical guide by a Senior Application Scientist.

Executive Summary

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] The specific molecule under consideration, dimethyl-propyl-indole-carbaldehyde, belongs to the indole-3-carbaldehyde (I3A) class of derivatives. While direct research on this exact substituted compound is not extensively documented in publicly available literature, a robust body of evidence surrounding the I3A core allows for a scientifically rigorous extrapolation of its potential therapeutic targets.

This guide provides a detailed exploration of these potential targets, grounded in the established pharmacology of structurally related indole derivatives. We will begin with the most substantiated target for the parent I3A scaffold, the Aryl Hydrocarbon Receptor (AhR), and then expand into inferred targets within neurology, inflammation, and oncology. The causality behind experimental choices and self-validating protocols are provided to empower researchers to systematically investigate this promising chemical entity.

The Indole-3-Carbaldehyde Scaffold: A Foundation for Bioactivity

The I3A scaffold is a versatile precursor for synthesizing diverse heterocyclic compounds and has been a key intermediate in the development of agents with anti-inflammatory, anti-cancer, antimicrobial, and antioxidant properties.[1][3][4] The reactivity of the aldehyde group at the C3 position allows for facile chemical modifications, such as condensation reactions to form Schiff bases or Knoevenagel condensates, which can significantly modulate biological activity.[5][6]

The subject of this guide, dimethyl-propyl-indole-carbaldehyde, features key substitutions that will influence its pharmacological profile:

-

N-Propyl Group: Alkylation at the N1 position can enhance lipophilicity, potentially improving membrane permeability and altering binding affinity compared to the unsubstituted indole.

-

Dimethyl Substitution: The placement of methyl groups on the benzene ring can influence electronic properties and steric interactions within target binding pockets.

These modifications necessitate a focused, empirical approach to target validation, as outlined in the subsequent sections.

Primary Target for the I3A Scaffold: The Aryl Hydrocarbon Receptor (AhR)

The most compelling and empirically supported target for the parent indole-3-carbaldehyde is the Aryl Hydrocarbon Receptor (AhR).[7] AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, particularly at barrier tissues like the gut.

Mechanistic Rationale

Indole-3-carbaldehyde is a known microbial-derived metabolite of tryptophan in the gut.[8] It acts as an agonist for AhR, initiating a signaling cascade that promotes mucosal homeostasis and integrity.[7][8] Upon ligand binding in the cytoplasm, AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) on DNA. This leads to the transcription of target genes, including the immunomodulatory cytokine IL-22, which is critical for intestinal barrier function and protection against inflammation.[8] Given that dimethyl-propyl-indole-carbaldehyde retains the core I3A structure, it is highly plausible that it also functions as an AhR agonist.

Visualization: AhR Signaling Pathway

Caption: A streamlined workflow for screening against key neurological enzyme targets.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To quantify the inhibitory effect of the test compound on AChE activity.

Materials:

-

Purified human AChE.

-

Acetylthiocholine iodide (ATCI) - substrate.

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent.

-

Phosphate buffer (pH 8.0).

-

Test compound and a positive control (e.g., Donepezil).

-

96-well clear microplate.

-

Microplate reader (412 nm absorbance).

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

-

Assay Setup: In each well of the 96-well plate, add:

-

140 µL of phosphate buffer.

-

20 µL of test compound at various concentrations (or positive/vehicle controls).

-

20 µL of DTNB solution.

-

-

Pre-incubation: Add 10 µL of the AChE enzyme solution. Mix and pre-incubate for 15 minutes at 25°C.

-

Reaction Initiation: Add 10 µL of the substrate (ATCI) solution to each well to start the reaction.

-

Measurement: Immediately begin monitoring the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The yellow color is produced from the reaction of thiocholine (product of ATCI hydrolysis) with DTNB.

-

Data Analysis:

-

Calculate the reaction rate (V) for each concentration (change in absorbance per minute).

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

-

Plot the % Inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

-

Potential Anti-Inflammatory and Anti-Cancer Targets

The broad bioactivity reported for the I3A scaffold points towards potential modulation of fundamental cellular processes relevant to both inflammation and cancer.

Rationale for Target Exploration

-

Anti-inflammatory: I3A derivatives have demonstrated anti-inflammatory properties. [1]This suggests potential interaction with key inflammatory enzymes like Cyclooxygenases (COX-1/COX-2) or transcription factors that regulate cytokine production, such as NF-κB.

-

Anti-cancer: The anti-cancer activity of many indole compounds is well-documented. [4]Potential mechanisms include the inhibition of protein kinases involved in cell proliferation, induction of apoptosis via modulation of Bcl-2 family proteins, or inhibition of topoisomerases. [9]

Protocol: Cell Viability/Cytotoxicity Assay (MTT Assay)

This initial screening assay is crucial for identifying potential anti-cancer activity.

Objective: To assess the effect of the test compound on the metabolic activity and viability of cancer cells.

Materials:

-

Cancer cell line (e.g., A549 - lung, HeLa - cervical).

-

Complete culture medium.

-

Test compound and a positive control (e.g., Doxorubicin).

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

-

Solubilization buffer (e.g., DMSO or acidic isopropanol).

-

96-well plates.

-

Microplate reader (570 nm absorbance).

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours.

-

Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT stock solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot viability against the log of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Summary Table

The following table structure should be used to summarize quantitative data from the proposed assays.

| Target/Assay | Test Compound | EC₅₀ / IC₅₀ / GI₅₀ (µM) | Positive Control | EC₅₀ / IC₅₀ / GI₅₀ (µM) |

| AhR Activation | Dimethyl-propyl-indole-carbaldehyde | [Experimental Value] | TCDD | [Experimental Value] |

| AChE Inhibition | Dimethyl-propyl-indole-carbaldehyde | [Experimental Value] | Donepezil | [Experimental Value] |

| MAO-B Inhibition | Dimethyl-propyl-indole-carbaldehyde | [Experimental Value] | Pargyline | [Experimental Value] |

| A549 Cytotoxicity | Dimethyl-propyl-indole-carbaldehyde | [Experimental Value] | Doxorubicin | [Experimental Value] |

Conclusion and Future Directions

While dimethyl-propyl-indole-carbaldehyde is a novel chemical entity without a specific research history, its core I3A scaffold provides a strong, evidence-based foundation for targeted investigation. The Aryl Hydrocarbon Receptor stands out as the most probable primary target, with significant therapeutic implications for inflammatory bowel diseases and other autoimmune conditions. [7][8] Furthermore, compelling inferences from related structures strongly suggest a potential for activity against neurological targets like MAO and cholinesterases, as well as pathways central to cancer and inflammation. The experimental protocols detailed in this guide provide a clear, logical, and self-validating framework for elucidating the therapeutic target profile of this compound. Successful identification of a primary target should be followed by secondary assays, including selectivity profiling, in vivo efficacy studies, and ADMET profiling to fully characterize its potential as a therapeutic agent.

References

-

The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions. PubMed. [Link] [10]9. New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. ResearchGate. [Link] [4]10. (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link] [5]11. Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. [Link] [6]12. Indole-3-carbaldehyde. Wikipedia. [Link]

-

Synthesis and biological evaluation of indoles. Der Pharma Chemica. [Link]

-

Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]

- Synthetic method for indole-3-carboxaldehyde compounds.

-

Synthesis and pharmacological evaluation of new (indol-3-yl)alkylamides and alkylamines acting as potential serotonin uptake inhibitors. PubMed. [Link]

Sources

- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]

- 7. Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 吲哚-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 10. The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Aryl Hydrocarbon Receptor (AhR) Activity of Indole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that has transitioned from being primarily viewed as a mediator of xenobiotic toxicity to a crucial regulator of physiological and pathological processes.[1] Its diverse roles in immunity, barrier organ integrity, and cell cycle control are dictated by the nature of its activating ligand.[2] Indole derivatives, originating from dietary sources, microbial metabolism of tryptophan, and endogenous pathways, represent a vast and structurally diverse class of AhR modulators.[3][4] This guide provides a technical overview of the AhR signaling pathway, explores the landscape of indole derivatives as AhR ligands, and presents detailed, field-proven methodologies for quantifying their activity. We delve into the causality behind experimental design, offering robust protocols for cell-based reporter assays and target gene expression analysis, intended to equip researchers with the tools to confidently assess the interaction of indole compounds with the AhR pathway.

The Aryl Hydrocarbon Receptor: A Master Environmental Sensor

Initially identified as the "dioxin receptor," the AhR is a member of the basic helix-loop-helix/Per-ARNT-Sim (bHLH/PAS) family of transcription factors.[5][6] It functions as a sensor for a wide array of small molecules, integrating signals from the environment, diet, and the host's own microbiome to regulate gene expression and maintain homeostasis.[1][7]

The Canonical AhR Signaling Pathway

The primary mechanism of AhR action is the canonical signaling pathway, which involves ligand-dependent nuclear translocation and transcriptional activation.

-

Inactive State: In its latent state, the AhR resides in the cytoplasm as part of a multiprotein complex, which includes heat shock protein 90 (Hsp90), AhR-interacting protein (AIP, also known as XAP2), and the co-chaperone p23.[8] This complex maintains the AhR in a conformation ready for ligand binding.

-

Ligand Binding & Activation: Upon binding of a ligand, such as an indole derivative, the AhR undergoes a conformational change. This exposes a nuclear localization signal.

-

Nuclear Translocation: The ligand-bound AhR complex translocates into the nucleus.

-